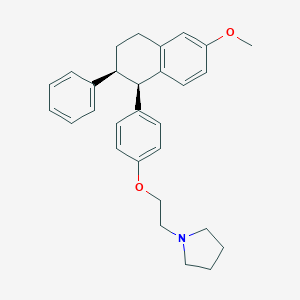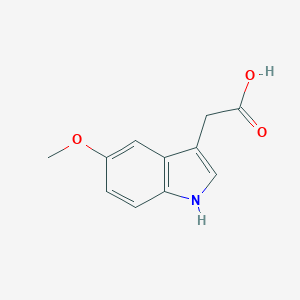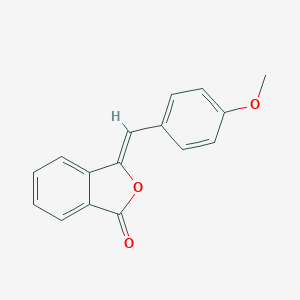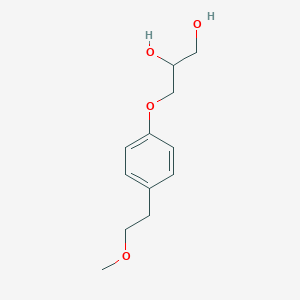
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, also known as MEMDAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEMDAC is a cyclic aziridine derivative that has been synthesized through various methods and has shown promising results in various research fields, including drug discovery, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate is still under investigation, but it is believed to involve the formation of a stable intermediate with the target molecule, leading to the formation of a covalent bond. This mechanism of action has been observed in various bioactive compounds synthesized using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate are still under investigation, but it has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in lab experiments include its high reactivity, versatility, and low toxicity. However, the limitations of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate include its sensitivity to air and moisture, which can affect its stability and yield.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, including the synthesis of new bioactive compounds using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block, the development of new polymers with unique properties using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a monomer, and the investigation of the mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biological systems. Additionally, the use of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biomedical applications, including drug delivery and tissue engineering, is an area of active research.
Synthesemethoden
The synthesis of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be achieved through various methods, including the reaction of N-ethyl-2,2-dimethylaziridine with formaldehyde and methanol, or the reaction of ethyl 3-aminocrotonate with formaldehyde and methanol. The yield of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be improved by using a catalyst such as acetic acid or sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has shown potential applications in various scientific research fields, including drug discovery, material science, and organic synthesis. In drug discovery, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a building block for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. In material science, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a monomer for the synthesis of various polymers with unique properties, including biodegradability and biocompatibility. In organic synthesis, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a versatile reagent for the synthesis of various organic compounds, including amino acids and peptides.
Eigenschaften
CAS-Nummer |
141538-87-6 |
|---|---|
Produktname |
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate |
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-5-13-8(11)10-7(6-12-4)9(10,2)3/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
KNWAEJPHAJDBJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C1(C)C)COC |
Kanonische SMILES |
CCOC(=O)N1C(C1(C)C)COC |
Synonyme |
1-Aziridinecarboxylic acid, 3-(methoxymethyl)-2,2-dimethyl-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)

![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)
![1H-Pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B133836.png)
